molecular formula C6H3ClIN3 B13929585 8-Chloro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine

8-Chloro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13929585
M. Wt: 279.46 g/mol
InChI Key: VXZZHMJWIQHXFU-UHFFFAOYSA-N
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Description

8-Chloro-7-iodo-1,2,4-Triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family This compound is characterized by the presence of chlorine and iodine atoms attached to a triazolo[4,3-a]pyridine core

Preparation Methods

The synthesis of 8-chloro-7-iodo-1,2,4-Triazolo[4,3-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids, followed by halogenation reactions to introduce the chlorine and iodine atoms. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

8-Chloro-7-iodo-1,2,4-Triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Chloro-7-iodo-1,2,4-Triazolo[4,3-a]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 8-chloro-7-iodo-1,2,4-Triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms can influence its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar compounds to 8-chloro-7-iodo-1,2,4-Triazolo[4,3-a]pyridine include other halogenated triazolopyridines, such as:

  • 8-Chloro-1,2,4-Triazolo[4,3-a]pyridine
  • 7-Iodo-1,2,4-Triazolo[4,3-a]pyridine
  • 8-Bromo-7-iodo-1,2,4-Triazolo[4,3-a]pyridine

These compounds share similar core structures but differ in their halogenation patterns, which can lead to variations in their chemical reactivity and biological activities. The unique combination of chlorine and iodine in 8-chloro-7-iodo-1,2,4-Triazolo[4,3-a]pyridine makes it distinct and potentially more versatile in certain applications.

Properties

Molecular Formula

C6H3ClIN3

Molecular Weight

279.46 g/mol

IUPAC Name

8-chloro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C6H3ClIN3/c7-5-4(8)1-2-11-3-9-10-6(5)11/h1-3H

InChI Key

VXZZHMJWIQHXFU-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NN=C2C(=C1I)Cl

Origin of Product

United States

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